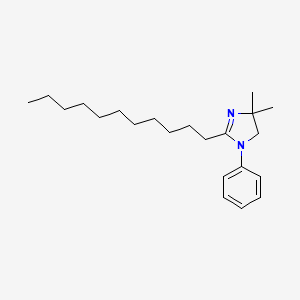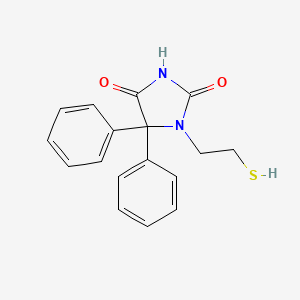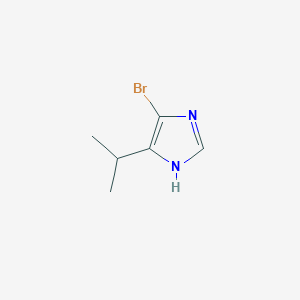![molecular formula C13H17Cl2N3O B13986944 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their reactivity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one typically involves the reaction of bis(2-chloroethyl)amine with benzimidazole derivatives. One common method involves the following steps:
Starting Materials: Bis(2-chloroethyl)amine and a benzimidazole derivative.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions.
Procedure: The bis(2-chloroethyl)amine is added to the benzimidazole derivative in the presence of a base, such as triethylamine. The mixture is then heated under reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding amines and benzimidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives and amines, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cell division and induces cell death. The primary molecular targets are the guanine bases in the DNA, which are highly susceptible to alkylation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: A well-known alkylating agent used in chemotherapy. It shares the bis(2-chloroethyl)amino group but has a different core structure.
Chlorambucil: Another alkylating agent with similar DNA-alkylating properties but a different chemical structure.
Melphalan: An alkylating agent used in the treatment of multiple myeloma, also containing bis(2-chloroethyl)amino groups.
Uniqueness
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one is unique due to its benzimidazole core, which imparts specific chemical and biological properties. The presence of the benzimidazole ring enhances its stability and potential interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C13H17Cl2N3O |
|---|---|
Peso molecular |
302.20 g/mol |
Nombre IUPAC |
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H17Cl2N3O/c14-5-7-17(8-6-15)9-10-18-12-4-2-1-3-11(12)16-13(18)19/h1-4H,5-10H2,(H,16,19) |
Clave InChI |
NVTJZQAEHNSDMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)N2CCN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid](/img/structure/B13986868.png)
![Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13986871.png)











